C23H19ClN10O2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

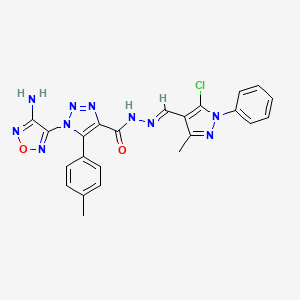

The compound with the molecular formula C23H19ClN10O2 is a complex organic molecule that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a combination of aromatic rings, nitrogen atoms, and a chlorine atom. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H19ClN10O2 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of Intermediate Compounds: Initial steps often involve the preparation of intermediate compounds through reactions such as nitration, reduction, and cyclization.

Coupling Reactions: These intermediates are then subjected to coupling reactions, often using catalysts like palladium or copper to facilitate the formation of carbon-nitrogen bonds.

Final Assembly: The final step involves the assembly of the compound through condensation reactions, where the intermediate compounds are combined under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized versions of the laboratory synthesis methods. This often involves:

Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed, allowing for precise control over reaction conditions.

Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

C23H19ClN10O2: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule.

Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

C23H19ClN10O2: has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of C23H19ClN10O2 involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

C23H19ClN10O2: can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds with similar structures include and .

Uniqueness: The presence of specific functional groups and the overall molecular architecture of confer unique chemical and biological properties that distinguish it from other compounds.

Biological Activity

The compound C23H19ClN10O2 is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action. The findings are supported by various studies, case reports, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be structurally analyzed to understand its biological implications. The presence of chlorine, nitrogen, and oxygen in its structure suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluating various synthesized compounds demonstrated that certain derivatives showed promising activity against gram-positive bacteria and mycobacteria, with some exhibiting submicromolar activity against resistant strains such as Staphylococcus aureus and Enterococcus faecalis .

| Compound | Activity Against S. aureus | Activity Against E. faecalis | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Yes | Yes | > 50 µM |

| 4-Chlorocinnamanilides | Yes | No | > 30 µM |

| 3,4-Dichlorocinnamanilides | Yes | Yes | > 25 µM |

Cytotoxicity Studies

The cytotoxic profile of this compound has been assessed in various cancer cell lines. Preliminary results suggest that while the compound demonstrates antibacterial efficacy, it also exhibits limited cytotoxic effects on primary mammalian cells. This dual activity is crucial for developing therapeutic agents that minimize harm to normal tissues while targeting pathogens.

- Case Study : A recent investigation into the cytotoxic effects of related compounds found that while some derivatives were highly effective against cancer cell lines, they maintained a favorable safety profile when tested on primary cells .

The biological activity of this compound may be attributed to its interaction with specific cellular pathways:

- Hormonal Receptor Modulation : Similar compounds have shown the ability to enhance hormone-dependent gene expression through interactions with estrogen and androgen receptors . This suggests a potential endocrine-disrupting effect which could be leveraged for therapeutic benefits.

- Calcium Signaling Interference : The compound may influence calcium signaling pathways by modulating ryanodine receptors (RyRs), which are critical in muscle contraction and neurotransmitter release . This could explain some of the observed biological activities related to muscle and neuronal function.

Properties

Molecular Formula |

C23H19ClN10O2 |

|---|---|

Molecular Weight |

502.9 g/mol |

IUPAC Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-5-(4-methylphenyl)triazole-4-carboxamide |

InChI |

InChI=1S/C23H19ClN10O2/c1-13-8-10-15(11-9-13)19-18(27-32-34(19)22-21(25)30-36-31-22)23(35)28-26-12-17-14(2)29-33(20(17)24)16-6-4-3-5-7-16/h3-12H,1-2H3,(H2,25,30)(H,28,35)/b26-12+ |

InChI Key |

ZMHIJYGZMUGNES-RPPGKUMJSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(N(N=C4C)C5=CC=CC=C5)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(N(N=C4C)C5=CC=CC=C5)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.